![molecular formula C13H19Cl2F3N2 B2553320 N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707710-39-1](/img/structure/B2553320.png)
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
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Overview
Description
“N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is a chemical compound with the formula C13H17F3N2・2HCl . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular formula of “N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is C13H19Cl2F3N2 . The molecular weight is 331.2045696 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” are not fully detailed in the sources I found. The molecular weight is 331.2045696 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
- Piperidines, including this compound, serve as essential building blocks for drug construction. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them valuable in pharmaceutical research .
- Researchers explore various synthetic methods for substituted piperidines, aiming to develop cost-effective and efficient routes to these compounds. The piperidine moiety appears in more than twenty classes of pharmaceuticals and alkaloids .
- The compound’s structural modifications can lead to novel drug candidates with potential biological activity. Scientists investigate its role in creating complex organic molecules and designing new drugs .
- The compound actively participates in the synthesis of diverse heterocyclic compounds. For instance, it has been employed in the preparation of novel 1H-benzimidazole derivatives, demonstrating its utility in generating potentially bioactive compounds.
- Researchers have explored organocatalytic methods for synthesizing piperidines. Notably, the [4 + 2] annulation of N-tethered enones and dicyanoalkenes has been achieved, yielding substituted piperidines with high yields and diastereoselectivity .
- By studying the compound’s interactions with biological targets, scientists aim to identify promising leads for therapeutic applications .
- Multicomponent reactions involving piperidines offer efficient routes to diverse derivatives. Researchers explore cyclization, cycloaddition, annulation, and amination processes to access structurally diverse piperidine compounds .
- The compound’s trifluoromethyl group may have implications in neuroscience research. For example, it could be relevant in the study of pain-sensitive pathways, such as meningeal blood vessels and dura, which are innervated by peripheral sensory trigeminal nerves .
Medicinal Chemistry and Drug Design
Heterocyclic Synthesis
Organocatalysis and Annulation Reactions
Biological Evaluation and Pharmacological Activity
Multicomponent Reactions and Functionalization
Neuroscience and Pain Management
Safety and Hazards
According to the Safety Data Sheet from KISHIDA CHEMICAL CO., LTD., if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-10(12)9-18-11-5-7-17-8-6-11;;/h1-4,11,17-18H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWWMOHZJICYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride |
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